Nov-LRRK2-11 was developed through systematic screening of small molecules that target the kinase domain of LRRK2. It belongs to a class of compounds known as kinase inhibitors, specifically targeting serine-threonine kinases. The compound's efficacy has been evaluated in various preclinical models, demonstrating its role in altering LRRK2-mediated signaling pathways .
The synthesis of Nov-LRRK2-11 involves several steps that typically include:
The detailed synthetic route may vary based on the specific modifications made to enhance selectivity and potency against LRRK2 .
Nov-LRRK2-11 has a complex molecular structure characterized by:
The molecular formula and weight can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈ClN₅O |
Molecular Weight | 305.78 g/mol |
Structural Features | Contains a chloro group and multiple nitrogen atoms |
This structure allows Nov-LRRK2-11 to effectively inhibit LRRK2 activity by fitting into the kinase domain, thereby blocking substrate phosphorylation .
Inhibitors like Nov-LRRK2-11 typically undergo several types of chemical reactions during their interaction with biological systems:
The specificity of Nov-LRRK2-11 for LRRK2 over other kinases is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
The mechanism by which Nov-LRRK2-11 exerts its effects involves:
Nov-LRRK2-11 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and potential therapeutic use .
Nov-LRRK2-11 has significant implications in scientific research, particularly in:
The N-terminal region of LRRK2 contains ARM and ANK repeats, which serve as critical scaffolds for protein-protein interactions and subcellular localization. The ARM domain (residues 40–552) comprises 13 tandem repeats forming a curved superhelical structure that facilitates membrane association and interactions with microtubules. The adjacent ANK domain (residues 650–981) adopts a solenoid fold with seven repeats that stabilize LRRK2’s autoinhibited conformation. Cryo-EM studies reveal that these domains sterically occlude the kinase active site in the basal state, preventing aberrant phosphorylation of Rab substrates [1] [6]. Evolutionary analysis indicates that while LRRK1 lacks the ARM domain, its ANK domain retains partial functional overlap, suggesting divergent regulatory specializations in vertebrates [6].
The LRR domain (residues 1020–1276) consists of 14 tandem repeats forming a horseshoe-shaped solenoid that interacts with the kinase C-lobe. This domain acts as a molecular latch that stabilizes autoinhibition by positioning the N-terminal domains over the catalytic core. The C-terminal WD40 domain (residues 2147–2480) folds into a seven-bladed β-propeller that anchors a helical extension (residues 2480–2527), termed the C-terminal (Ct) helix. This helix docks onto the kinase N-lobe and serves as a hub for phosphorylation-dependent interactions. Notably, deletion of the Ct helix abolishes kinase activity, confirming its role in allosteric regulation [10] [4].
The catalytic core of LRRK2 comprises the ROC (GTPase), COR, and kinase domains, forming a contiguous structural unit. Cryo-EM structures reveal a J-shaped arrangement where:
Intramolecular contacts include:
Table 1: Key Structural Domains of LRRK2
Domain | Residue Range | Topology | Functional Role |
---|---|---|---|
ARM | 40–552 | 13-repeat superhelix | Membrane anchoring, microtubule binding |
ANK | 650–981 | 7-repeat solenoid | Autoinhibition, steric blockade |
LRR | 1020–1276 | 14-repeat horseshoe | Kinase C-lobe interaction, autoinhibition latch |
ROC | 1328–1513 | Ras-like GTPase | GTP hydrolysis, dimerization interface |
COR | 1514–1874 | Helical dimer | ROC-kinase bridging, dimer stabilization |
Kinase | 1875–2130 | Bilobal fold | Catalytic serine/threonine kinase activity |
WD40 | 2147–2480 | 7-bladed β-propeller | Ct helix anchoring, protein interactions |
Pathogenic mutations cluster in catalytic domains and universally enhance kinase activity:
Table 2: Biochemical Impact of Pathogenic LRRK2 Mutations
Mutation | Domain | Kinase Activity vs. WT | GTPase Activity vs. WT | Proposed Mechanism |
---|---|---|---|---|
G2019S | Kinase | ↑ 200–300% | ↔ | Activation loop destabilization |
R1441G | ROC | ↑ 100% | ↓ 40% | Altered Switch II dynamics |
Y1699C | CORB | ↑ 150% | ↓ 30% | CORB-kinase interface disruption |
I2020T | Kinase | ↑ 250% | ↔ | Substrate docking enhancement |
The ROC domain exhibits atypical GTPase kinetics with a Michaelis constant (KM) of 554 ± 62 μM for GTP, near physiological cellular GTP concentrations (∼500 μM). This positions LRRK2 as a sensor of cellular energy status [2] [7]. Pathogenic mutations alter GTPase efficiency:
Auto-phosphorylation at T1343 in the ROC P-loop establishes negative feedback regulation:
HDX-MS studies confirm that GTP binding induces conformational changes propagating to the kinase domain via:
LRRK2 orthologues exhibit conserved domain architecture from cnidarians to mammals, but regulatory mechanisms diverge:
Conserved functional elements include:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8